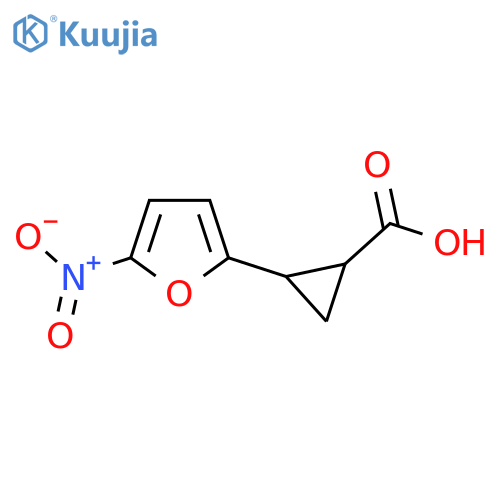Cas no 1157138-60-7 (2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid)
2-(5-ニトロフラン-2-イル)シクロプロパン-1-カルボン酸は、ニトロフラン骨格とシクロプロパン環を有する複素環式化合物です。この化合物の特徴的な構造は、生物学的活性の発現に寄与し、特に抗菌剤や抗寄生虫薬の開発において重要な中間体として利用されています。ニトロ基の存在により電子求引性が高く、反応性に優れる点が合成化学的に有用です。また、シクロプロパン環の剛直な構造が分子の立体配座を固定し、標的タンパク質との相互作用を最適化する可能性があります。この化合物は医薬品開発におけるリード化合物としての潜在性を有し、構造活性相関研究において重要な役割を果たします。

1157138-60-7 structure
商品名:2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid
- CS-0291102
- 1157138-60-7
- EN300-1828989
-
- インチ: 1S/C8H7NO5/c10-8(11)5-3-4(5)6-1-2-7(14-6)9(12)13/h1-2,4-5H,3H2,(H,10,11)
- InChIKey: KPGKZNAKLSPNTG-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC=C1C1CC1C(=O)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 197.03242232g/mol
- どういたいしつりょう: 197.03242232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 96.3Ų
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1828989-0.1g |
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid |
1157138-60-7 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1828989-5g |
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid |
1157138-60-7 | 5g |
$1614.0 | 2023-09-19 | ||
| Enamine | EN300-1828989-10g |
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid |
1157138-60-7 | 10g |
$2393.0 | 2023-09-19 | ||
| Enamine | EN300-1828989-1.0g |
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid |
1157138-60-7 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1828989-0.05g |
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid |
1157138-60-7 | 0.05g |
$468.0 | 2023-09-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361772-5mg |
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid |
1157138-60-7 | 98% | 5mg |
¥10794.00 | 2024-08-09 | |
| Enamine | EN300-1828989-2.5g |
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid |
1157138-60-7 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1828989-0.5g |
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid |
1157138-60-7 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1828989-10.0g |
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid |
1157138-60-7 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1828989-5.0g |
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid |
1157138-60-7 | 5g |
$3728.0 | 2023-06-02 |
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid 関連文献
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
1157138-60-7 (2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid) 関連製品
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 857369-11-0(2-Oxoethanethioamide)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
